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molecular formula C6H8N4O4S B2880908 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide CAS No. 124839-32-3

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Cat. No. B2880908
M. Wt: 232.21
InChI Key: YXTIEPFZXOVXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04916149

Procedure details

20 ml of hydrazine hydrate were added to a suspension of 47.33 g of 4-chloro-3-nitrobenzenesulfonamide [prepared as described in: J. Am. Chem. Soc. 73, 2558 (1951)] in 200 ml of abs. ethanol. The mixture was boiled under stirring for 30 minutes, then cooled down. The crystals were filtered by suction and thoroughly washed with water to obtain 43.38 g (93.4%) of 2-nitro-4-sulfamoylphenylhydrazine, m.p.: 217°-218° C. (with decomposition).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
47.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16]>C(O)C>[N+:15]([C:6]1[CH:7]=[C:8]([S:11](=[O:13])(=[O:12])[NH2:14])[CH:9]=[CH:10][C:5]=1[NH:2][NH2:3])([O-:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
47.33 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
The crystals were filtered by suction
WASH
Type
WASH
Details
thoroughly washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(N)(=O)=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 43.38 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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